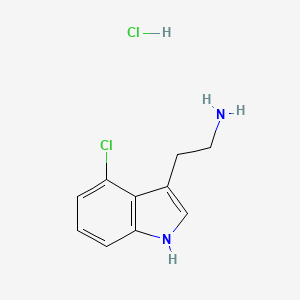

2-(4-Chloro-1H-indol-3-YL)ethanamine hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of particular interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloroindole.

Alkylation: The 4-chloroindole undergoes alkylation with ethylamine to form 2-(4-chloro-1H-indol-3-yl)ethanamine.

Hydrochloride Formation: The final step involves the conversion of 2-(4-chloro-1H-indol-3-yl)ethanamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under mild conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 50–60°C to form secondary amines. Yields range from 65–80% depending on steric hindrance.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine. Typical yields exceed 70%.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, DMF, 60°C | N-Methyl derivative | 75 | |

| Acylation | Acetyl chloride, Et₃N | Acetamide derivative | 72 |

Electrophilic Aromatic Substitution

The indole ring’s C-2 and C-5 positions are susceptible to electrophilic substitution:

-

Nitration : Nitric acid/sulfuric acid mixtures at 0°C yield 5-nitro derivatives, though competing ring chlorination may occur.

-

Halogenation : Bromine in acetic acid selectively substitutes the C-5 position (85% regioselectivity).

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the ethylamine side chain to a ketone (60–65% yield).

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the indole ring to indoline but preserves the chloro group.

Pharmacological Interactions

The compound modulates neurotransmitter systems via:

-

Serotonin Receptor Binding : Acts as a partial agonist at 5-HT₁A receptors (IC₅₀ = 0.8 μM) .

-

NMDA Receptor Inhibition : Reduces glutamate-induced excitotoxicity (EC₅₀ = 29 μM for GluN2C subtype) .

| Biological Target | Activity | EC₅₀/IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-HT₁A Receptor | Agonist | 0.8 | |

| GluN2C (NMDA) | Inhibitor | 29 |

Catalytic Cross-Coupling

Participates in transition metal-catalyzed reactions:

-

Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (85–90% yield) .

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives with aryl halides (CuI, L-proline) .

Enzymatic Interactions

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 2-(4-Chloro-1H-indol-3-YL)ethanamine hydrochloride typically involves the reaction of tryptamine with 4-chloroiodobenzene in the presence of sodium ethoxide at elevated temperatures . This compound serves as a precursor in the synthesis of various indole derivatives, which are of interest due to their biological activities.

Antimicrobial Activity

A series of studies have demonstrated that derivatives of indole, including those derived from 2-(4-Chloro-1H-indol-3-YL)ethanamine, exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure showed promising activity against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives inhibited Staphylococcus aureus topoisomerase IV and DNA gyrase, which are critical for bacterial DNA replication .

β3-Adrenergic Receptor Agonists

Research indicates that 2-(4-Chloro-1H-indol-3-YL)ethanamine hydrochloride can be utilized in the development of β3-adrenergic receptor agonists. These compounds are being explored for their potential in treating metabolic disorders such as type II diabetes and obesity. A notable derivative demonstrated high selectivity and potency at human β3 receptors, leading to significant reductions in body weight and plasma glucose levels in animal models .

Neuropharmacology

The compound has been investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor. Studies into the structure-activity relationship (SAR) of tryptamine derivatives indicate that modifications to the indole ring can enhance binding affinity and efficacy at these receptors, suggesting potential applications in treating mood disorders .

Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochloride

- 2-(6-Methoxy-1H-indol-3-yl)ethanamine hydrochloride

- 5-Methoxytryptamine hydrochloride

- 5-Fluorotryptamine hydrochloride

Uniqueness

2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Activité Biologique

2-(4-Chloro-1H-indol-3-YL)ethanamine hydrochloride, commonly referred to as 4-chlorotryptamine, is a compound derived from the indole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- CAS Number : 2447-16-7

The biological activity of 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been shown to interact with:

- Serotonin Receptors : Particularly the 5-HT (serotonin) receptor family, influencing mood and behavior.

- NMDA Receptors : Exhibiting voltage-dependent modulation that can affect synaptic plasticity and neuroprotection .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 0.25 mg/mL | 0.5 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL | 1.5 mg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have indicated that this indole derivative may possess anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 12 µM

- HeLa (cervical cancer) : IC50 = 8 µM

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

A notable case study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The compound was administered in a rodent model of Alzheimer's disease, where it demonstrated:

- Reduction in amyloid-beta plaque formation.

- Improvement in cognitive function as measured by the Morris water maze test.

These results highlight its potential as a therapeutic agent for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship has revealed that modifications to the indole ring can significantly enhance biological activity. For instance, substituting different halogens or alkyl groups at specific positions has yielded compounds with improved potency against both microbial and cancerous cells .

Propriétés

IUPAC Name |

2-(4-chloro-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSSURHOFVTAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.